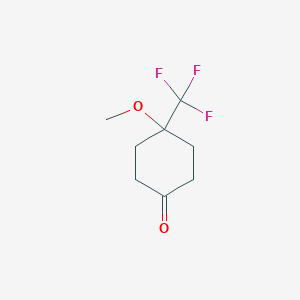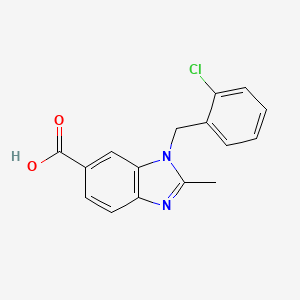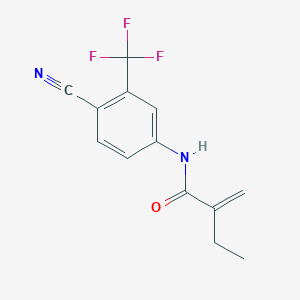
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, characterized by the presence of a methoxy group and a trifluoromethyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Introduction of Methoxy Group: A methoxy group is introduced to the cyclohexanone ring through a nucleophilic substitution reaction using methanol and an acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or trifluoromethyl iodide (CF3I) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
科学的研究の応用
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for therapeutic applications.
類似化合物との比較
Similar Compounds
4-Methoxycyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)cyclohexanone: Lacks the methoxy group, affecting its reactivity and applications.
Cyclohexanone: The parent compound, without any substituents, serves as a basis for comparison.
Uniqueness
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H11F3O2 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
4-methoxy-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O2/c1-13-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3 |
InChIキー |
ACLOKXVDZLQQCQ-UHFFFAOYSA-N |
正規SMILES |
COC1(CCC(=O)CC1)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B8326890.png)



![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)



